1-(Methylsulfonyl)piperidine-3-carboxylic acid
Overview
Description
1-(Methylsulfonyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H13NO4S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Agents
Research has highlighted the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole evaluated for their potential as anticancer agents. These compounds were synthesized through a sequence of reactions involving ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, leading to various derivatives with significant anticancer activity in vitro, indicating their potential therapeutic usefulness against cancer (Rehman et al., 2018).
Catalytic Applications
Fe3O4 nanoparticles functionalized with Piperidine-4-carboxylic acid (PPCA) have been synthesized and shown to act as novel nanomagnetic reusable catalysts for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. These catalysts demonstrate the potential for significant reuse without a notable loss in catalytic activity, highlighting their efficiency and sustainability in organic synthesis (Ghorbani‐Choghamarani & Azadi, 2015).
Synthesis of Heterocycles
A series of novel (4-piperidin-1-yl)-phenyl sulfonamides were synthesized and evaluated for their biological activity, showcasing the versatility of piperidine derivatives in the development of selective human beta(3) agonists. These compounds, with modifications to their chemical structure, have shown potent activity at the beta(3) receptor, indicating their potential use in therapeutic applications (Hu et al., 2001).
Solvent Applications in Li-ion Batteries
1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide (EMP-TFSI) is an ionic liquid that, despite being a solid salt at room temperature, shows good miscibility with carbonate solvents. This property allows EMP-TFSI to be used as a co-solvent in Li-ion batteries, improving conductivity and performance compared to other piperidinium liquid salts, highlighting the importance of such compounds in enhancing energy storage technologies (Kim, Cho, & Shin, 2013).
Antimicrobial Agents
The synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum (tomato plants) have been explored. These compounds showed significant antimicrobial activities, providing valuable insights into the development of novel antimicrobial agents for agricultural applications (Vinaya et al., 2009).
Mechanism of Action
Target of Action
A structurally similar compound, ®-(-)-3-piperidinecarboxylic acid, is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system.
Mode of Action
If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it may interact with GABA transporters, inhibiting the reuptake of GABA and thereby increasing its availability in the synaptic cleft .
Biochemical Pathways
If its action is similar to ®-(-)-3-Piperidinecarboxylic acid, it may influence the GABAergic system, which plays a crucial role in neuronal excitability, muscle tone, and the sleep-wake cycle .
Result of Action
If its action is similar to ®-(-)-3-Piperidinecarboxylic acid, it may lead to an increase in GABAergic activity, potentially affecting neuronal excitability and other GABA-mediated physiological processes .
Properties
IUPAC Name |
1-methylsulfonylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-13(11,12)8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNPFTCJJVIWTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702670-29-9 | |
Record name | 1-methanesulfonylpiperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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